molecular formula C12H12Cl2O2 B8700661 Methyl 2-(3,4-dichlorophenyl)pent-4-enoate

Methyl 2-(3,4-dichlorophenyl)pent-4-enoate

Cat. No. B8700661
M. Wt: 259.12 g/mol
InChI Key: XUNODJWQHQJTNC-UHFFFAOYSA-N
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Patent
US08796268B2

Procedure details

To a solution of N,N-diisopropylamine (1.79 mL, 12.8 mmol) in tetrahydrofuran (10.0 mL, 123 mmol) was added 2.50 M of n-butyllithium in hexane (4.68 mL, 11.7 mmol) dropwise at 0° C. The solution was stirred under an atmosphere of Nitrogen for 10 min, and then cooled to −78° C. A solution of methyl 3,4-dichlorophenylacetate (2.27 g, 10.4 mmol) in tetrahydrofuran (10.0 mL) was added to the LDA solution dropwise via cannula. After 10 min of stirring, the reaction was warmed to 0° C. for 1 hr. The solution was cooled back to −78° C., and allyl bromide (2.24 mL, 25.9 mmol) was added in one portion. In 10 min, the reaction was warmed back to 0° C. After 1 hr of stirring, the reaction was quenched with NH4Cl sat soln and extracted with EtOAc (×3). The combined organic layer was dried and concentrated to provide an orange oil. Further purification on a silica gel column (gradient elution, 0-10% EtOAc/hexanes) provided methyl 2-(3,4-dichlorophenyl)pent-4-enoate as a colorless oil (2.47 g, 92.0% yield). 1H NMR (400 MHz, CDCl3) δ 7.43-7.37 (m, 2H), 7.18-7.12 (dd, J=8.3, 2.1 Hz, 1H), 5.73-5.60 (ddt, J=17.1, 10.2, 6.8 Hz, 1H), 5.12-4.98 (m, 2H), 3.70-3.64 (s, 3H), 3.63-3.55 (t, J=7.8 Hz, 1H), 2.85-2.71 (m, 1H), 2.55-2.43 (m, 1H).
Quantity
1.79 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.68 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
2.24 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N[CH:5]([CH3:7])[CH3:6])(C)C.C([Li])CCC.CCCCCC.[Cl:19][C:20]1[CH:21]=[C:22]([CH2:27][C:28]([O:30][CH3:31])=[O:29])[CH:23]=[CH:24][C:25]=1[Cl:26].[Li+].CC([N-]C(C)C)C.C(Br)C=C>O1CCCC1>[Cl:19][C:20]1[CH:21]=[C:22]([CH:27]([CH2:7][CH:5]=[CH2:6])[C:28]([O:30][CH3:31])=[O:29])[CH:23]=[CH:24][C:25]=1[Cl:26] |f:4.5|

Inputs

Step One
Name
Quantity
1.79 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
4.68 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.27 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)CC(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
2.24 mL
Type
reactant
Smiles
C(C=C)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The solution was stirred under an atmosphere of Nitrogen for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After 10 min of stirring
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed to 0° C. for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled back to −78° C.
WAIT
Type
WAIT
Details
In 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed back to 0° C
STIRRING
Type
STIRRING
Details
After 1 hr of stirring
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (×3)
CUSTOM
Type
CUSTOM
Details
The combined organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide an orange oil
CUSTOM
Type
CUSTOM
Details
Further purification
WASH
Type
WASH
Details
on a silica gel column (gradient elution, 0-10% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C(C(=O)OC)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 2.47 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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